

AChE-IN-47: A Multi-Targeted Agent for Alzheimer's Disease Research

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Compound of Interest

Compound Name: AChE-IN-47

Cat. No.: B12378904

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AChE-IN-47, also identified as compound g17, has emerged as a promising multi-target-directed ligand in the landscape of Alzheimer's disease (AD) research. This technical guide provides a comprehensive overview of **AChE-IN-47**, consolidating its core characteristics, experimental data, and methodologies. The document is intended to serve as a foundational resource for researchers exploring novel therapeutic strategies for Alzheimer's disease, with a focus on its dual-functionality as an acetylcholinesterase (AChE) inhibitor and an inhibitor of amyloid-beta (A β) aggregation, alongside its neuroprotective effects through the reduction of reactive oxygen species (ROS).

Core Compound Properties

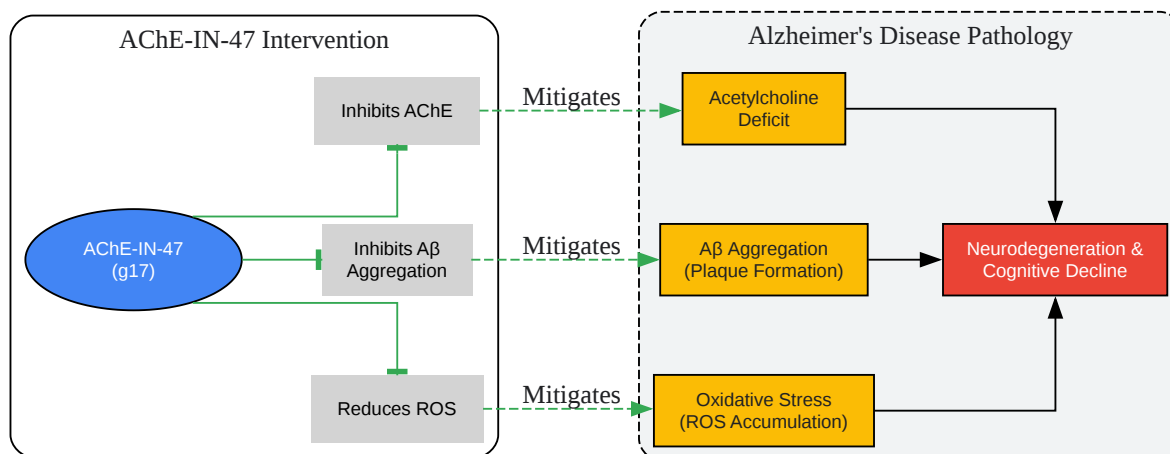
AChE-IN-47 is a potent inhibitor of acetylcholinesterase, a key enzyme in the cholinergic pathway, which is impaired in Alzheimer's disease.^{[1][2]} Beyond its primary target, the compound exhibits valuable properties that address other pathological hallmarks of AD.

Property	Data	Reference
Compound ID	g17	[1][2]
CAS Number	3033056-55-9	[1]
Primary Target	Acetylcholinesterase (AChE)	[1][2]
IC50 (AChE)	0.24 μ M	[1][2]
Secondary Functions	Inhibits amyloid β (A β) peptides self-aggregation, Suppresses intracellular reactive oxygen species (ROS) accumulation	[1][2]

Mechanism of Action and Signaling Pathways

The therapeutic potential of **AChE-IN-47** in Alzheimer's disease stems from its multi-faceted mechanism of action. By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive functions.[3][4] Furthermore, its ability to interfere with the self-aggregation of amyloid-beta peptides targets the formation of amyloid plaques, a primary pathological feature of AD.[1][2][5] The compound also confers neuroprotection by mitigating oxidative stress through the reduction of intracellular ROS.[1][2]

Below is a diagram illustrating the proposed multi-target mechanism of **AChE-IN-47** in the context of Alzheimer's disease pathology.



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Caption: Proposed multi-target mechanism of **AChE-IN-47** in Alzheimer's disease.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed to characterize the activity of **AChE-IN-47**.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of **AChE-IN-47** against AChE is typically determined using a modified Ellman's method. This colorimetric assay measures the activity of the enzyme by detecting the product of the reaction between acetylthiocholine (the substrate) and dithiobisnitrobenzoate (DTNB).

Caption: Workflow for a typical AChE inhibition assay.

Amyloid- β (A β) Aggregation Inhibition Assay

The ability of **AChE-IN-47** to inhibit the self-aggregation of A β peptides is commonly assessed using a thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

Caption: Workflow for an A β aggregation inhibition assay.

Intracellular Reactive Oxygen Species (ROS) Assay

The neuroprotective effect of **AChE-IN-47** via the reduction of intracellular ROS can be quantified using a cell-based assay with a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS within the cells.

Caption: Workflow for an intracellular ROS assay.

Synthesis

Information regarding the specific synthesis of **AChE-IN-47** (compound g17) is detailed in the primary literature. It is described as a derivative of deoxyvasicinone with a benzenesulfonamide substituent. Researchers are directed to the publication by Dong S, et al. in the European Journal of Medicinal Chemistry for the complete synthetic route and characterization data.[1]

Conclusion and Future Directions

AChE-IN-47 represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its ability to concurrently inhibit acetylcholinesterase, prevent amyloid-beta aggregation, and reduce oxidative stress positions it as a compelling candidate for further preclinical and in vivo evaluation. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of Alzheimer's disease. A deeper understanding of its interaction with various signaling pathways will be critical in optimizing its therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

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